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molecular formula C15H11N3 B8786106 2,2':3',2''-Terpyridine CAS No. 72847-58-6

2,2':3',2''-Terpyridine

Cat. No. B8786106
M. Wt: 233.27 g/mol
InChI Key: JFJNVIPVOCESGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08715635B2

Procedure details

6-(2-(4-Iodophenyl)ethynyl)pyridine-3-ter-pyridine (Compound 94, Scheme 24) was prepared by stirring a mixture of Compound 93 (500 mg, 1.5 mmol), 2-Acetylpyridine (550 mg, 4.5 mmol), KOH 85% (360 mg, 4.5 mmol, and NH4OH 29% (7.5 ml, 6 mmol) in anhydrous ethyl alcohol (25 ml) and reflux for 14 hours. Thereafter the crude solid was collected by filtration, and washed with cold EtOH to produce the ter-pyridine Compound 94 as a brownish solid (65% yield).
[Compound]
Name
Compound 93
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[OH-].[K+].[NH4+:12].[OH-].[CH2:14](O)[CH3:15]>>[N:12]1[CH:8]=[CH:7][CH:6]=[CH:2][C:1]=1[C:4]1[C:9]([C:15]2[CH:14]=[CH:2][CH:1]=[CH:4][N:5]=2)=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Compound 93
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
550 mg
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
6-(2-(4-Iodophenyl)ethynyl)pyridine-3-ter-pyridine (Compound 94, Scheme 24) was prepared
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
Thereafter the crude solid was collected by filtration
WASH
Type
WASH
Details
washed with cold EtOH

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1C1=NC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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